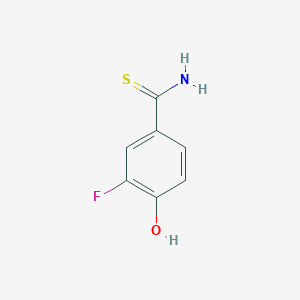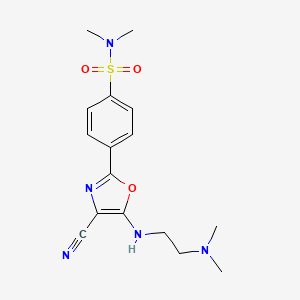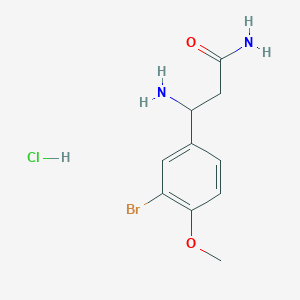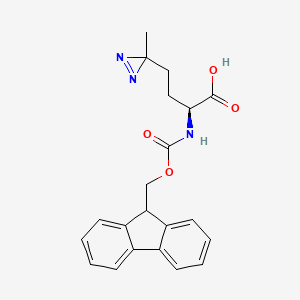
1-(2-Aminoethyl)imidazolidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)imidazolidine-2-thione is a chemical compound with the CAS Number: 40778-59-4 . It has a molecular weight of 145.23 and is typically found in a powder form .
Synthesis Analysis
A fast microwave-assisted procedure has been used for synthesizing 1-(2-Aminoethyl)imidazolidine-2-thione . A thiazolium salt/triethylamine couple has been found to be an effective system to trigger the domino sequence giving the target heterocycles in good yields (45–97%) and diastereoselectivities (up to 99:1 dr) .Molecular Structure Analysis
The InChI code for 1-(2-Aminoethyl)imidazolidine-2-thione is 1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) .Chemical Reactions Analysis
1-(2-Aminoethyl)imidazolidine-2-thione is used in the preparation of alkyl and aryl azides by chemoselective diazotization of primary amines with in situ-generated fluorosulfonyl azide . It is also used in the preparation of a combinatorial library of 1,2,3-triazole .Physical And Chemical Properties Analysis
1-(2-Aminoethyl)imidazolidine-2-thione is a powder with a melting point of 109-110 degrees .Scientific Research Applications
Therapeutic Applications
This compound has been found to have diverse therapeutic uses. It is involved in the synthesis of derivatives that are active in various therapeutic areas, including antifungal activity and as a chiral auxiliary in asymmetric catalysis, which is crucial for creating specific enantiomers of a compound .
Corrosion Inhibition
Studies have shown that this compound acts as a low toxicity corrosion inhibitor . This is particularly important in industrial applications where corrosion can lead to significant material degradation and economic loss .
Ligand for Asymmetric Catalysis
As a ligand, 1-(2-Aminoethyl)imidazolidine-2-thione can bind to metals to form complexes that are used in asymmetric catalysis. This application is significant in the field of synthetic chemistry where the creation of chiral molecules is essential .
Receptor Antagonism
Derivatives of this compound have been found to act as antagonists for the adenosine-A2B receptor, which has implications for the treatment and/or prophylaxis of pulmonary and cardiovascular disorders, as well as certain cancers .
GPR6 Inverse Agonism
Additionally, these derivatives have been identified as inverse agonists for GPR6, an orphan receptor associated with neuropsychiatric disorders. This suggests potential applications in the treatment of such conditions .
Mechanism of Action
Target of Action
Imidazolidine-2-thione derivatives have been reported to exhibit remarkable biological activities .
Mode of Action
It’s known that imidazolidine-2-thione derivatives interact with their targets to produce various biological effects .
Result of Action
Imidazolidine-2-thione derivatives have been reported to exhibit antimicrobial activity, anti-hiv activity, antifungal activity, and more .
Future Directions
properties
IUPAC Name |
1-(2-aminoethyl)imidazolidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c6-1-3-8-4-2-7-5(8)9/h1-4,6H2,(H,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTVHONSLJSOLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)N1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2947233.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2947234.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzamide](/img/structure/B2947241.png)



![N-(4-ethoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2947248.png)

![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)
